molecular formula C8H13F3N2O B13950956 N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide

Cat. No.: B13950956
M. Wt: 210.20 g/mol
InChI Key: DCZBGBAFHRHMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide is a chemical compound that features a piperidine ring and a trifluoromethyl group attached to an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide typically involves the reaction of piperidine derivatives with trifluoromethyl acetamide precursors. Common synthetic routes may include:

    Nucleophilic Substitution: Reacting piperidine with a trifluoromethyl acetamide halide under basic conditions.

    Amidation: Coupling a piperidine derivative with trifluoromethyl acetic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other large-scale chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to modify the trifluoromethyl group or the acetamide moiety.

    Substitution: The piperidine ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the piperidine ring.

Scientific Research Applications

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its effects on biological systems, including enzyme inhibition or receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action for N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-3-yl)-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.

    N-(piperidin-3-yl)-N-(trifluoromethyl)benzamide: Similar but with a benzamide moiety instead of acetamide.

Uniqueness

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

N-piperidin-3-yl-N-(trifluoromethyl)acetamide

InChI

InChI=1S/C8H13F3N2O/c1-6(14)13(8(9,10)11)7-3-2-4-12-5-7/h7,12H,2-5H2,1H3

InChI Key

DCZBGBAFHRHMOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCCNC1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.